molecular formula C10H12BrN5O B10899213 4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10899213
M. Wt: 298.14 g/mol
InChI Key: VEYULAYTIGSISD-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a carboxamide group at the 3rd position, which is further substituted with a 1-methyl-1H-pyrazol-5-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazones with α-bromo ketones under basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-1-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

4-bromo-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrN5O/c1-15-6-8(11)9(14-15)10(17)12-5-7-3-4-13-16(7)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChI Key

VEYULAYTIGSISD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=NN2C)Br

Origin of Product

United States

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